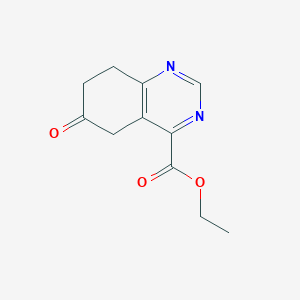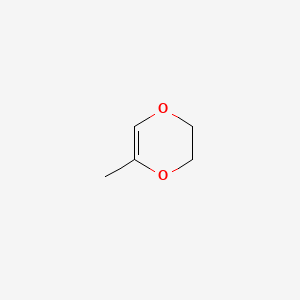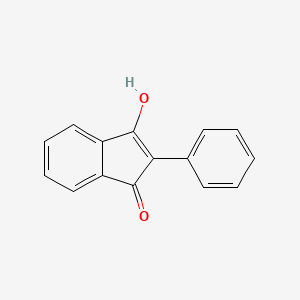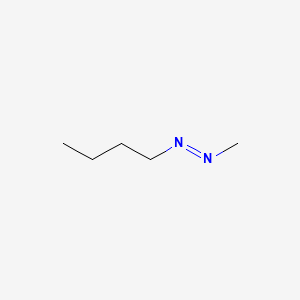methyl]cyclopentanol CAS No. 3437-71-6](/img/structure/B14165457.png)
1-[(e)-[(3-Chlorophenyl)imino](phenyl)methyl]cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(E)-[(3-Chlorophenyl)iminomethyl]cyclopentanol is an organic compound with the molecular formula C18H18ClNO It is characterized by the presence of a cyclopentanol ring attached to a phenyl group and a 3-chlorophenyl group through an imino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanol typically involves the condensation of 3-chlorobenzaldehyde with cyclopentanone in the presence of an amine catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Ammonium acetate or other amine catalysts
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanol.
Análisis De Reacciones Químicas
Types of Reactions
1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanone.
Reduction: Formation of 1-(E)-[(3-chlorophenyl)aminomethyl]cyclopentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. Additionally, the compound’s structural features may allow it to interact with cellular membranes or receptors, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-Chlorophenyl)iminomethyl]cyclopentanol: Similar structure but with the chlorine atom in the ortho position.
1-[(4-Chlorophenyl)iminomethyl]cyclopentanol: Similar structure but with the chlorine atom in the para position.
1-[(3-Bromophenyl)iminomethyl]cyclopentanol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(E)-[(3-chlorophenyl)iminomethyl]cyclopentanol is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the cyclopentanol moiety. These structural features may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
3437-71-6 |
|---|---|
Fórmula molecular |
C18H18ClNO |
Peso molecular |
299.8 g/mol |
Nombre IUPAC |
1-[N-(3-chlorophenyl)-C-phenylcarbonimidoyl]cyclopentan-1-ol |
InChI |
InChI=1S/C18H18ClNO/c19-15-9-6-10-16(13-15)20-17(14-7-2-1-3-8-14)18(21)11-4-5-12-18/h1-3,6-10,13,21H,4-5,11-12H2 |
Clave InChI |
LQYSOGQQKQCSTI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C(=NC2=CC(=CC=C2)Cl)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B14165380.png)
![4-{[N-(Benzenesulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzamide](/img/structure/B14165389.png)

![Diethyl 9'-ethoxy-5',5'-dimethyl-2',5-diphenyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B14165394.png)


![2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile](/img/structure/B14165401.png)
![Methyl 2'-ethyl-2',4b',8'-trimethyldodecahydro-2'h-spiro[1,3-dithiolane-2,1'-phenanthrene]-8'-carboxylate](/img/structure/B14165405.png)

![4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14165410.png)

![[4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid;hydrate](/img/structure/B14165423.png)


